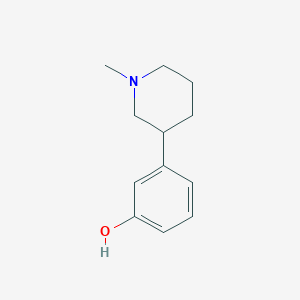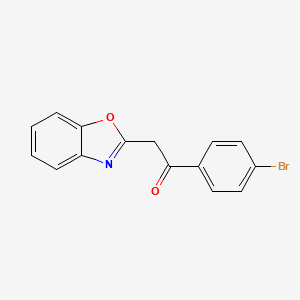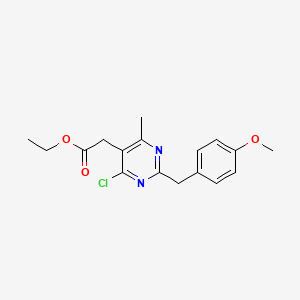![molecular formula C9H11N5S B12122056 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and thiomorpholine.
Reaction Conditions: Nucleophilic substitution reactions, often facilitated by a base such as sodium hydride or potassium carbonate, to attach the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
-
Formation of the Pyrazolo[3,4-D]pyrimidine Core
Starting Materials: 3-aminopyrazole and a suitable aldehyde or ketone.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Análisis De Reacciones Químicas
Types of Reactions
4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduced forms that may exhibit different pharmacological properties.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives that can be further functionalized for specific applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and pathways involved in disease processes. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Medicine
In medicine, this compound derivatives are being investigated for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activities.
Thiomorpholine: A sulfur-containing heterocycle that imparts unique chemical properties.
Uniqueness
4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine stands out due to its combined structural features, which confer a unique set of biological activities
Propiedades
Fórmula molecular |
C9H11N5S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C9H11N5S/c1-3-15-4-2-14(1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) |
Clave InChI |
ZSOYNMMQCBGULX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=NC=NC3=C2C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)



![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
